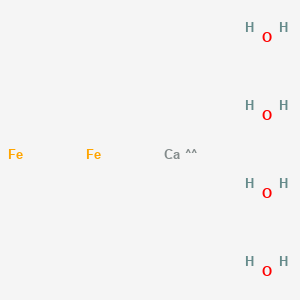
Calcium iron oxide (CaFe2O4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium iron oxide (CaFe2O4) is a type of ceramic material that has been extensively studied for its unique magnetic and electrical properties. It is a member of the spinel family, which consists of compounds with a general formula of AB2O4, where A and B are metal ions. CaFe2O4 has a cubic crystal structure and is known for its high Curie temperature, which is the temperature at which a material loses its magnetic properties.
作用机制
The mechanism of action of Calcium iron oxide (CaFe2O4) in various applications is complex and depends on the specific system being studied. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles align themselves in a specific direction in the presence of a magnetic field, allowing them to store information. In catalysis, Calcium iron oxide (CaFe2O4) acts as a catalyst by providing a surface for the reactants to interact, lowering the activation energy required for the reaction. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles can be functionalized with various molecules, such as antibodies or drugs, to target specific cells or tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms are still under investigation. Some studies have shown that Calcium iron oxide (CaFe2O4) nanoparticles can induce oxidative stress and inflammation in cells, while others have reported no significant toxicity. More research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.
实验室实验的优点和局限性
One of the advantages of using Calcium iron oxide (CaFe2O4) in lab experiments is its unique magnetic and electrical properties, which allow for precise control over the system being studied. However, Calcium iron oxide (CaFe2O4) nanoparticles can be difficult to synthesize and purify, and their toxicity and biocompatibility must be carefully evaluated before use in biomedical applications.
未来方向
There are several future directions for research on Calcium iron oxide (CaFe2O4), including:
1. Developing new synthesis methods for Calcium iron oxide (CaFe2O4) nanoparticles with improved properties and lower toxicity.
2. Investigating the potential of Calcium iron oxide (CaFe2O4) nanoparticles as contrast agents for MRI and other imaging modalities.
3. Studying the use of Calcium iron oxide (CaFe2O4) nanoparticles as drug delivery vehicles for targeted therapy.
4. Exploring the potential of Calcium iron oxide (CaFe2O4) nanoparticles as catalysts for new reactions and applications.
5. Investigating the effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms and developing new methods for evaluating their toxicity and biocompatibility.
Conclusion
In conclusion, calcium iron oxide (Calcium iron oxide (CaFe2O4)) is a unique ceramic material with potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. Its unique magnetic and electrical properties make it a valuable tool for studying complex systems in the lab. However, more research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.
合成方法
There are several methods for synthesizing Calcium iron oxide (CaFe2O4), including solid-state reaction, sol-gel, and hydrothermal methods. The solid-state reaction involves mixing calcium carbonate, iron oxide, and a reducing agent, such as carbon, and heating the mixture at high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. The hydrothermal method involves heating a solution of metal salts in an autoclave under high pressure and temperature.
科学研究应用
Calcium iron oxide (CaFe2O4) has been extensively studied for its potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles have been shown to exhibit high magnetization and coercivity, making them suitable for use in magnetic recording media. In catalysis, Calcium iron oxide (CaFe2O4) has been used as a catalyst for various reactions, such as the reduction of nitroarenes and the oxidation of alcohols. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles have been explored as contrast agents for magnetic resonance imaging (MRI) and as drug delivery vehicles.
属性
CAS 编号 |
12013-33-1 |
|---|---|
产品名称 |
Calcium iron oxide (CaFe2O4) |
分子式 |
CaFe2H8O4 |
分子量 |
223.83 g/mol |
InChI |
InChI=1S/Ca.2Fe.4H2O/h;;;4*1H2 |
InChI 键 |
WETINTNJFLGREW-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Ca].[Fe].[Fe] |
规范 SMILES |
O.O.O.O.[Ca].[Fe].[Fe] |
其他 CAS 编号 |
12013-33-1 |
同义词 |
CaFe2O4 calcium ferrite |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)












